molecular formula C14H21N3O2 B7547283 N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide

N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide

Cat. No. B7547283
M. Wt: 263.34 g/mol
InChI Key: AAASDSPLZVSHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide, also known as MPAC, is a chemical compound that has been widely used in scientific research due to its unique properties. MPAC belongs to the class of azepane derivatives and has been found to exhibit potent biological activities.

Mechanism of Action

The mechanism of action of N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide is not fully understood. However, it has been proposed that N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide exerts its biological activity by inhibiting the activity of certain enzymes and proteins in the body. For example, N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide has also been found to inhibit the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues. Additionally, N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide has been found to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide in lab experiments is its potent biological activity. N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide has been found to exhibit antitumor, antibacterial, and antifungal properties, making it a useful tool in the development of new drugs. However, one of the limitations of using N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide in lab experiments is its complicated synthesis method. The synthesis of N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide requires expertise in organic chemistry and may be difficult for some researchers to reproduce.

Future Directions

For the use of N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide include the development of new drugs, the study of its mechanism of action, and the use of N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide in combination with other drugs.

Synthesis Methods

The synthesis of N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide involves a series of chemical reactions. The starting material is 6-methoxypyridine-3-carbaldehyde, which is reacted with 1-azepanamine in the presence of a catalyst to form the intermediate. The intermediate is then treated with N,N-dimethylformamide and triethylamine to form the final product, N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide. The synthesis of N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide is a complicated process that requires expertise in organic chemistry.

Scientific Research Applications

N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide has been used in various scientific research studies due to its unique properties. It has been found to exhibit potent antitumor activity by inhibiting the growth of cancer cells. N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-19-13-7-6-12(10-15-13)11-16-14(18)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9,11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAASDSPLZVSHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CNC(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide

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